1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

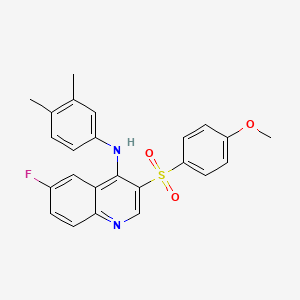

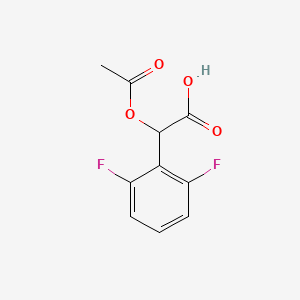

1-(Cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a diazepane derivative and has been studied extensively for its unique properties and mechanisms of action.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique diazepane scaffold of this compound makes it an attractive candidate for drug discovery. Researchers explore its potential as a protein-protein interaction inhibitor , targeting specific cellular pathways. Additionally, its sulfonyl groups may contribute to enzyme inhibition or modulation. Further studies could reveal its efficacy against diseases like cancer, inflammation, or neurodegenerative disorders .

Agrochemicals and Crop Protection

The cyclopropylsulfonyl moiety in this compound suggests potential use in agrochemicals. Researchers investigate its effects on pests, plant growth, and disease resistance. It might serve as a pesticide , herbicide , or even a plant growth regulator . Understanding its mode of action and safety profile is crucial for sustainable agriculture .

Materials Science and Polymer Chemistry

The diazepane core could be incorporated into polymers, creating novel materials with specific properties. Researchers explore its use as a crosslinking agent for polymers, enhancing mechanical strength, thermal stability, or biocompatibility. By tuning the substituents, they aim to tailor material properties for various applications .

Coordination Chemistry and Metal Complexes

The sulfonyl groups provide coordination sites for metal ions. Researchers synthesize metal complexes with this diazepane ligand, studying their catalytic activity, luminescence, or magnetic properties. These complexes could find applications in catalysis , sensors , or molecular imaging .

Supramolecular Chemistry and Host-Guest Interactions

The cyclopropylsulfonyl group may participate in host-guest interactions. Researchers explore its ability to form inclusion complexes with other molecules. Applications include drug delivery , where the diazepane acts as a host for hydrophobic drugs, enhancing their solubility and bioavailability .

Biological Probes and Imaging Agents

Researchers label this compound with fluorescent or radioactive tags to create biological probes . These probes help visualize specific cellular processes, protein localization, or receptor binding. The diazepane scaffold, combined with sulfonyl groups, offers opportunities for targeted imaging in living systems .

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-10-13(11(2)15-14-10)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h12H,3-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSQAHVFUBDLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)